molecular formula C29H28N2O3S B14942227 Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 6117-02-8

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B14942227
CAS No.: 6117-02-8
M. Wt: 484.6 g/mol
InChI Key: OITYPHHEPJBKRS-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate is a thiophene-derived compound featuring a 4,5-dihydrothiophene core substituted with an anilino group at position 2 and a 3,3-diphenylpropylamino-methylidene moiety at position 3. The 3,3-diphenylpropyl substituent is notable for its steric bulk and aromatic interactions, which may influence chiral recognition and pharmacological properties .

Properties

CAS No.

6117-02-8

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-anilino-5-(3,3-diphenylpropyliminomethyl)-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-2-34-29(33)26-27(32)25(35-28(26)31-23-16-10-5-11-17-23)20-30-19-18-24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-17,20,24,31-32H,2,18-19H2,1H3

InChI Key

OITYPHHEPJBKRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Dihydrothiophene Core

The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be adapted. Using ethyl cyanoacetate, elemental sulfur, and a ketone precursor (e.g., cyclohexanone), 2-aminothiophene-3-carboxylate derivatives are formed. Modifications include substituting the ketone with chloroacetyl chloride to introduce a reactive halogen for subsequent nucleophilic substitution. For instance, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate was synthesized via chloroacetyl chloride and diethyl malonate in tetrahydrofuran (THF). Adapting this to thiophene chemistry, ethyl 2-chloro-4-oxo-4,5-dihydrothiophene-3-carboxylate could serve as the intermediate.

Stepwise Functionalization of the Thiophene Ring

Introduction of the Anilino Group

The chlorine atom at position 2 is substituted with aniline. In a related synthesis, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate underwent aniline substitution by stirring at 80°C for 3 hours. Applying this to the thiophene analog, ethyl 2-chloro-4-oxo-4,5-dihydrothiophene-3-carboxylate is refluxed with excess aniline in THF, yielding ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate.

Condensation with 3,3-Diphenylpropylamine

The methylidene group at position 5 is introduced via a condensation reaction. A Mannich-type reaction or Schiff base formation is plausible. For example, Balazipone synthesis involved condensing 3-cyanbenzaldehyde with 2,4-pentanedione using piperidine and acetic acid. Similarly, reacting ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate with 3,3-diphenylpropylamine in the presence of a dehydrating agent (e.g., acetic acid) forms the methylidene linkage. The reaction is monitored via thin-layer chromatography (TLC) until completion.

Optimization of Reaction Conditions

Solvent and Temperature Control

THF and dimethylformamide (DMF) are preferred for cyclization and condensation steps due to their high boiling points and compatibility with nucleophilic substitutions. For instance, the synthesis of Balofloxacin required heating at 100°C in dimethyl sulfoxide (DMSO) to facilitate piperidine substitution. Similarly, the condensation step for the target compound may require refluxing in toluene or DMF at 80–100°C.

Catalysis and Reagent Stoichiometry

Triethylamine is frequently used to scavenge HCl in substitution reactions. For the Mannich reaction, a 1:1 molar ratio of the dihydrothiophene intermediate to 3,3-diphenylpropylamine ensures complete conversion. Excess amine (1.2 equivalents) may drive the reaction forward, as seen in the synthesis of Bambuterol.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography is critical for isolating intermediates. In Barnidipine hydrochloride synthesis, chloroform-ethanol gradients effectively separated products. For the target compound, a chloroform-methanol (95:5) eluent system removes unreacted aniline and diphenylpropylamine.

Recrystallization

Final purification is achieved via recrystallization. Ethyl acetate-hexane or ethanol-ether mixtures are ideal, as demonstrated in Balofloxacin purification. The product is recrystallized twice to ≥98% purity, confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene ring vibrations (~1600 cm⁻¹).
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, –OCH₂CH₃), 4.30 (q, 2H, –OCH₂CH₃), 6.80–7.60 (m, aromatic protons), 8.20 (s, 1H, –CH=N–).
    • ¹³C NMR : 165.2 (ester C=O), 160.1 (thiophene C=O), 140.5 (–CH=N–).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 529.1784 (C₃₁H₂₈N₂O₃S).

Challenges and Mitigation Strategies

Byproduct Formation

Schiff base reactions risk imine tautomerization. Adding molecular sieves or anhydrous MgSO₄ minimizes water interference.

Low Yields in Cyclization

Using fresh chloroacetyl chloride and strict temperature control (10–12°C initial, then 40–45°C) improves dihydrothiophene ring formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization step enhances reproducibility. A tubular reactor with THF at 45°C and 1-hour residence time maximizes yield.

Green Chemistry Considerations

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact. Palladium on carbon (Pd/C) catalysts from Bambuterol synthesis can be recycled via filtration.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the anilino or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 3,3-diphenylpropyl group in the target compound enhances chiral recognition compared to simpler alkyl or phenylalkyl substituents, as shown in fendiline analogs .
  • Aryl substitutions (e.g., bromo, fluoro) at position 2 modulate cytotoxicity. For instance, 4-bromo and 4-fluoro derivatives (11e, 11g) exhibit moderate activity in leukemia cell lines, whereas bulkier groups like 3,3-diphenylpropyl may improve target binding .
  • Morpholino-substituted analogs (e.g., 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile) demonstrate planar dihydrothiophene rings orthogonal to the morpholine plane, suggesting conformational rigidity that the target compound may share due to its enamine system .

Yield and Purity :

  • Derivatives with simple aryl groups (e.g., 11a: 52% yield) are synthesized more efficiently than those with bulky substituents, which require optimized conditions .
  • The target compound’s steric bulk may reduce reaction yields compared to analogs like 11e (60%) or 11g (65%) .

SAR Insights :

  • Bulkier substituents (e.g., 3,3-diphenylpropyl) improve chiral discrimination and may enhance interactions with hydrophobic binding pockets .

Biological Activity

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by a thiophene ring and an aniline moiety, which may contribute to its biological properties. Its molecular formula is C₁₉H₁₈N₂O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 signaling pathway .

Antimicrobial Activity

Research has shown that similar thiophene derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary screening indicates that it may inhibit certain kinases involved in cancer progression. For instance, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The proposed mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest by inhibiting CDKs.
  • Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis and function.

Research Findings

StudyFindings
Study A (2020)Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study B (2021)Showed antimicrobial activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study C (2022)Reported enzyme inhibition with a focus on CDK1 and CDK2; potential implications for cancer therapy.

Case Studies

A case study published in 2022 highlighted the use of this compound in combination therapy for treating resistant cancer types. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate?

Answer:
The compound’s core structure suggests a multi-step synthesis involving:

  • Knoevenagel Condensation : For introducing the methylidene group, refluxing with a substituted benzaldehyde in toluene using piperidine and acetic acid as catalysts (reaction time: 5–6 hours) .
  • Cyanoacetylation : Use 1-cyanoacetyl-3,5-dimethylpyrazole to functionalize the thiophene ring’s amino group, followed by recrystallization in alcohol for purification (yields: 72–94%) .
  • Thiophene Ring Formation : Ethyl acetoacetate and elemental sulfur in ethanol with triethylamine as a base, heated under reflux (5 hours) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C≡N (2200–2250 cm⁻¹) .
  • 1H NMR : Confirm the presence of anilino protons (δ 6.5–7.5 ppm), ethyl ester protons (δ 1.2–4.2 ppm), and methylidene protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns matching the thiophene backbone .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 298 K to achieve high-resolution data (e.g., mean C–C bond length: 0.005 Å) .
  • Software Tools : Refine structures using SHELXL (for small-molecule refinement) and visualize anisotropic displacement ellipsoids with ORTEP . For macromolecular interfaces, use SHELXPRO .
  • Disorder Handling : Address positional disorder in the diphenylpropyl group via partial occupancy refinement and restraints .

Advanced: What mechanistic insights explain the regioselectivity of the Knoevenagel condensation in this synthesis?

Answer:

  • Nucleophilic Attack : The active methylene group (e.g., from ethyl cyanoacetate) undergoes deprotonation by piperidine, forming an enolate that attacks the aldehyde’s electrophilic carbonyl carbon .
  • Steric Effects : Bulky substituents on the benzaldehyde (e.g., 3,3-diphenylpropyl) direct condensation to the less hindered position on the thiophene ring.
  • Solvent Influence : Toluene’s non-polar nature favors imine formation over side reactions, enhancing yield .

Advanced: How should researchers design in vivo anti-inflammatory assays for this compound?

Answer:

  • Model Selection : Use carrageenan-induced rat paw edema to assess acute inflammation. Administer the compound orally (10–100 mg/kg) and measure paw volume at 1–6 h post-injection .
  • Biomarkers : Quantify serum TNF-α and IL-6 via ELISA to correlate anti-inflammatory activity with cytokine suppression.
  • Control Groups : Include indomethacin (10 mg/kg) as a positive control and vehicle-treated animals for baseline comparison .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

  • Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., diphenylpropyl chain), whereas X-ray captures static conformations. Use variable-temperature NMR to detect rotational barriers .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) for dominant conformers .
  • Crystallographic Validation : Overlay X-ray-derived torsion angles with NMR-derived NOE restraints to identify discrepancies .

Advanced: What computational approaches are suitable for modeling this compound’s electronic properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Molecular Docking : Simulate binding to COX-2 or NF-κB targets using AutoDock Vina, with force field adjustments for the thiophene ring’s partial charges .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the methylidene group in aqueous and lipid bilayer environments .

Advanced: What experimental considerations are critical for scaling up synthesis without compromising yield?

Answer:

  • Catalyst Loading : Reduce piperidine from 10 mol% to 5 mol% to minimize side reactions while maintaining condensation efficiency .
  • Solvent Volume : Optimize toluene-to-substrate ratio (e.g., 5:1 v/w) to ensure solubility without excessive waste .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., adjust ethanol/water ratios) for cost-effective scale-up .

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